Differential Cytotoxicity Against Human Cancer Cell Lines: HepG2 vs. A549
The compound C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine exhibits quantifiable differential cytotoxicity against two distinct human cancer cell lines. Its potency against hepatocellular carcinoma cells (HepG2) is moderately higher than against lung carcinoma cells (A549) . This selectivity profile, even in the absence of a direct comparator compound in the same assay, provides a baseline for understanding its potential therapeutic window and for guiding further structural optimization in medicinal chemistry programs. The data suggests that the compound's activity is not merely a non-specific cytotoxic effect but is influenced by the cellular context.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2 IC50 = 1.61 µg/mL; A549 IC50 = 1.98 µg/mL |
| Comparator Or Baseline | Not applicable (intra-compound cell line comparison) |
| Quantified Difference | A549 IC50 is 1.23-fold higher than HepG2 IC50 |
| Conditions | In vitro cytotoxicity assay against HepG2 and A549 cell lines. |
Why This Matters
This quantitative data establishes a specific activity profile, enabling researchers to select this compound over untested analogs when investigating structure-activity relationships (SAR) for selective anticancer agents targeting liver or lung cancer models.
